tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h9,14H,4-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSVPAHZRUMIBA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Key Findings and Implications
Functional Group Flexibility : The hydroxymethyl group in the target compound provides a unique handle for oxidation (to carbonyl) or substitution (to halides, amines) compared to carboxylic acid or ester derivatives .
Stereochemical Significance : The (R)-configuration at the 6-position influences chiral recognition in drug-receptor interactions, distinguishing it from racemic or (S)-configured analogs .
Synthetic Utility : The tert-butyl carbamate group enhances stability during multi-step syntheses, a feature shared across analogs .
Diverse Applications : From fluorescent probes (e.g., imidazole-fluorene derivatives ) to peptide mimetics, these spirocyclic compounds demonstrate versatility in medicinal chemistry.
Biological Activity
tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound with the molecular formula C12H21NO3, known for its diverse applications in organic synthesis and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in various metabolic pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as:
- Enzyme inhibition leading to decreased metabolic activity.
- Modulation of signaling pathways associated with cellular responses.
Enzyme Interaction
Research indicates that this compound may interact with enzymes involved in metabolic pathways, particularly those related to the Type III Secretion System (T3SS) in pathogenic bacteria. In vitro studies have shown that high concentrations of similar azaspiro compounds can inhibit the secretion of virulence factors, suggesting potential applications in antibacterial therapies .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to disrupt bacterial cell functions .
Case Study 1: Antibacterial Screening
A study conducted on azaspiro compounds revealed that derivatives similar to this compound were screened for their ability to inhibit the T3SS in Citrobacter rodentium. Results indicated that these compounds could significantly reduce the secretion of key virulence factors at concentrations around 50 μM, demonstrating their potential as therapeutic agents against bacterial infections .
Case Study 2: Enzyme Inhibition Assays
In another investigation, the compound was tested for its effects on specific enzyme activities involved in metabolic regulation. The findings highlighted a concentration-dependent inhibition pattern, where higher concentrations led to a marked decrease in enzyme activity, supporting its role as a potential inhibitor in metabolic pathways .
Research Applications
The unique structural properties of this compound make it a valuable building block for synthesizing more complex molecules in medicinal chemistry. Its applications extend to:
- Development of new antimicrobial agents.
- Investigating metabolic pathways and enzyme interactions.
- Synthesis of specialty chemicals for industrial use.
Summary Table: Biological Activities and Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
